(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-7-4-14(9-16(11-21)20(24)23-17-5-6-17)10-19(18)26-13-15-3-2-8-22-12-15/h2-4,7-10,12,17H,5-6,13H2,1H3,(H,23,24)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSNFEVEKYEWBH-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 1445762-94-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The synthetic route often focuses on ensuring high yields and purity of the final product while exploring various reaction conditions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound, particularly against various cancer cell lines. In vitro assays have demonstrated that it exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific tumor types.
-
Cell Line Studies : The compound has been tested against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Results indicate that it can inhibit cell proliferation effectively.
- IC50 Values :
- MDA-MB-231: 27.6 µM
- Non-small cell lung cancer: 43% inhibition at 50 µM
- IC50 Values :
- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising results in anti-inflammatory models. It has been observed to reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
- Substituents : The presence of methoxy and pyridine groups plays a crucial role in enhancing solubility and bioavailability.
- Cyclopropyl Group : This moiety is essential for maintaining the structural integrity and activity profile of the compound.
- Cyanide Functionality : The cyano group contributes to the overall reactivity and interaction with biological targets.
Case Studies
Several case studies highlight the effectiveness of this compound:
-
In Vivo Models : Animal studies have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups.
- Tumor Reduction : In xenograft models, a reduction in tumor volume by approximately 50% was observed after treatment for four weeks.
- Comparative Studies : Comparative analysis with other anticancer agents revealed that this compound exhibits a unique mechanism that could complement existing therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to analogs sharing the (E)-2-cyano-3-arylprop-2-enamide scaffold, with variations in aryl substituents and amide side chains. Key examples include:
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide ()
- Substituents: 4-(dimethylamino)phenyl (electron-donating group) and N-phenylamide.
- Crystal Data: Monoclinic space group $ P2_1/c $, with $ a = 12.0639 \, \text{Å}, b = 19.983 \, \text{Å}, c = 6.3960 \, \text{Å} $, and $ \beta = 94.87^\circ $.
- The absence of bulky substituents (e.g., pyridinylmethoxy) may reduce steric hindrance in binding pockets .
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide ()
- Substituents: Chloro-fluoro-benzyloxy group and dimethylaminopropylamide.
- Molecular Weight : 390.88 g/mol.
- Implications: The halogenated benzyloxy group introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The dimethylaminopropyl side chain could facilitate hydrogen bonding .
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide ()
- Substituents: 3-Phenoxyphenyl group.
- Implications: The phenoxy group provides a rigid, planar structure for hydrophobic interactions. However, the lack of heterocyclic substituents (e.g., pyridine) may limit target specificity .
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups: The target compound's pyridinylmethoxy group is electron-withdrawing, which may polarize the aryl ring and influence binding to charged residues in enzymes. In contrast, the dimethylamino group in ’s compound increases electron density, favoring interactions with hydrophobic pockets .
Amide Side Chain Effects: The cyclopropylamide in the target compound likely enhances metabolic stability compared to the dimethylaminopropylamide in , which may be prone to oxidative metabolism .
However, its heterocyclic nature improves solubility relative to purely aromatic substituents (e.g., 3-phenoxyphenyl in ) .
Q & A
Q. What are the key structural features of (E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, and how do they influence its reactivity?
Q. What synthetic routes are commonly employed for synthesizing this compound?
A typical multistep synthesis involves:
- Substitution reactions under alkaline conditions to introduce the pyridinylmethoxy group (e.g., replacing a nitro or halogen substituent on a benzene ring) .
- Reductive amination or condensation to form the enamide moiety, often using cyanoacetic acid derivatives and cyclopropylamine .
- Optimization of reaction conditions : Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for condensation), and catalysts (e.g., p-toluenesulfonic acid) to enhance yields .
Methodological Insight : Monitor reaction progress via TLC and confirm purity using HPLC or NMR .
Advanced Research Questions
Q. How can researchers optimize the yield of the condensation step in the synthesis of this compound?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates and stabilize transition states .
- Catalyst choice : Acidic catalysts (e.g., acetic acid) protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine .
- Stoichiometric ratios : A 10–20% excess of the cyanoacetamide derivative ensures complete reaction with the cyclopropylamine .
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., hydrolysis of the cyano group) .
Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Pair NMR data (e.g., NOESY for stereochemistry) with X-ray crystallography to confirm the (E)-configuration and substituent orientations .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic interference .
- Computational modeling : Use density-functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Case Study : In , crystallographic data (space group P21/c, unit cell parameters a = 12.06 Å, b = 19.98 Å) resolved ambiguities in NOE correlations.
Q. How does the cyclopropyl group influence the compound’s conformation and biological interactions?
- Steric effects : The cyclopropyl ring restricts rotation around the N–C bond, favoring a planar enamide conformation that enhances binding to flat enzymatic pockets .
- Electronic effects : Ring strain increases electrophilicity at the carbonyl carbon, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
Methodological Insight : Perform molecular docking studies with the crystal structure (PDB data from ) to simulate binding modes.
Q. What computational methods are recommended for modeling the compound’s electronic properties?
- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) for accurate thermochemical data, such as HOMO-LUMO gaps and charge distribution .
- Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior .
Validation : Compare computed IR spectra with experimental data to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
